3-(Chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole

Fragment-based drug discovery Molecular weight Library design

3-(Chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole (CAS 1092285-18-1) is a disubstituted 1,2,4-oxadiazole heterocycle with the molecular formula C6H9ClN2O2 and a molecular weight of 176.60 g/mol. The compound features a reactive chloromethyl (-CH2Cl) group at the C3 position and an ethoxymethyl ether (-CH2OCH2CH3) side chain at the C5 position, each conferring distinct reactivity and physicochemical properties.

Molecular Formula C6H9ClN2O2
Molecular Weight 176.6
CAS No. 1092285-18-1
Cat. No. B2791299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole
CAS1092285-18-1
Molecular FormulaC6H9ClN2O2
Molecular Weight176.6
Structural Identifiers
SMILESCCOCC1=NC(=NO1)CCl
InChIInChI=1S/C6H9ClN2O2/c1-2-10-4-6-8-5(3-7)9-11-6/h2-4H2,1H3
InChIKeyHPEXPESLLSLKMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole CAS 1092285-18-1: Core Structural and Physicochemical Profile for Research Procurement


3-(Chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole (CAS 1092285-18-1) is a disubstituted 1,2,4-oxadiazole heterocycle with the molecular formula C6H9ClN2O2 and a molecular weight of 176.60 g/mol . The compound features a reactive chloromethyl (-CH2Cl) group at the C3 position and an ethoxymethyl ether (-CH2OCH2CH3) side chain at the C5 position, each conferring distinct reactivity and physicochemical properties . As a 1,2,4-oxadiazole derivative, it belongs to a privileged scaffold class recognized for its low aromaticity, the presence of a weak O–N bond, and capacity to serve as a bioisostere for ester and amide functionalities, which underpins its utility as a versatile synthetic building block in medicinal chemistry and agrochemical research [1].

Procurement Rationale for 3-(Chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole: Why Closest Analogs Cannot Be Interchanged


Generic substitution within the 1,2,4-oxadiazole building block family is unreliable because the identity and position of substituents on the heterocyclic ring directly govern both the reactivity of the electrophilic handle and the physicochemical profile of downstream products [1]. Moving the chloromethyl group from the 3-position to the 5-position (as in 5-(chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole, CAS 120003-15-8) alters the electronic environment of the oxadiazole ring, changing the leaving group propensity in nucleophilic substitution reactions . Replacing the ethoxymethyl ether with a simple alkyl chain (as in 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole, CAS 1192-80-9) reduces molecular weight but eliminates the hydrogen-bond acceptor capacity and polarity contributed by the ether oxygen, which can affect solubility, logP, and target binding interactions in medicinal chemistry applications [2]. The specific combination of C3–CH2Cl and C5–CH2OEt in the target compound provides a unique bifunctional building block profile that cannot be replicated by in-class alternatives.

Quantitative Differentiation Evidence for 3-(Chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole Against Structural Analogs


Molecular Weight and Heavy Atom Count Comparison: Impact on Fragment-Based Screening Libraries

The target compound (MW 176.60 Da) occupies a narrow but critical molecular weight window between smaller 1,2,4-oxadiazole building blocks and more elaborate derivatives, offering a favorable balance of synthetic accessibility and structural complexity for fragment-based screening and lead generation . This differentiates it from both lighter analogs such as 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole (MW 132.55 Da, CAS 1192-80-9) and heavier functionalized derivatives such as 5-(chloromethyl)-3-(3-ethoxyphenyl)-1,2,4-oxadiazole (MW ~252 Da, CAS not attributed to direct comparator) [1].

Fragment-based drug discovery Molecular weight Library design

Hydrogen Bond Acceptor Count and Topological Polar Surface Area: Solubility and Permeability Implications

The ethoxymethyl ether side chain introduces an additional oxygen atom that functions as a hydrogen bond acceptor (HBA), increasing the HBA count from 2 (in 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole, CAS 1192-80-9) to 3 in the target compound [1]. This is projected to increase topological polar surface area (TPSA) and improve aqueous solubility relative to purely alkyl-substituted analogs, which is relevant for compounds intended for biological screening where solubility limitations frequently confound assay results [2].

Physicochemical properties Drug-likeness Solubility

Positional Isomerism Differentiates Reactivity: Chloromethyl at C3 vs. C5 of the 1,2,4-Oxadiazole Ring

The placement of the chloromethyl electrophile at the C3 position (adjacent to the N2 atom of the oxadiazole ring) in the target compound, rather than at the C5 position as in 5-(chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole (CAS 120003-15-8), results in a different electronic environment and leaving group character during nucleophilic displacement reactions . This positional difference can lead to altered reaction rates and product distributions when these building blocks are employed in parallel synthesis or library production, making the regioisomeric identity of the chloromethyl group a critical procurement specification [1].

Regiochemistry Nucleophilic substitution Synthetic building block

Dual Functional Handle Architecture: Orthogonal Reactivity of Chloromethyl and Ethoxymethyl Groups

The target compound is distinguished from simpler 1,2,4-oxadiazole building blocks by the presence of two distinct functional handles: a C3-chloromethyl group (electrophilic, susceptible to nucleophilic displacement) and a C5-ethoxymethyl group (ether, cleavable under acidic or Lewis acid conditions to reveal a hydroxymethyl moiety, or modifiable via alkylation chemistry) . In contrast, 3-(chloromethyl)-1,2,4-oxadiazole (CAS 51791-12-9) lacks any C5 substituent, offering only a single reactive site, while 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole (CAS 1192-80-9) carries a non-functionalizable methyl group at C5 [1]. The orthogonal reactivity of the two handles enables sequential diversification strategies that are inaccessible with mono-functional analogs.

Bifunctional building block Orthogonal reactivity Diversity-oriented synthesis

1,2,4-Oxadiazole as a Bioisostere of Ester and Amide: Implication of C5-Ether Chain on Metabolic Stability

The 1,2,4-oxadiazole ring system is a well-established bioisostere for ester and amide functional groups, offering improved hydrolytic and metabolic stability while maintaining similar geometric and electronic properties [1]. Among oxadiazole building blocks, the nature of the C5 substituent influences the metabolic fate of derived analogs: an ethoxymethyl ether group is expected to confer different Phase I metabolic susceptibility (primarily O-dealkylation) compared to a methyl group (which may undergo CYP-mediated hydroxylation) or a hydrogen atom (no substituent) [2]. This differential metabolic profile at the building block stage has downstream consequences for the pharmacokinetic properties of final compounds, providing a rationale for selecting the ethoxymethyl-substituted building block when ether-linked metabolites or prodrug strategies are under investigation.

Bioisostere Metabolic stability Medicinal chemistry

Structural Distinction from the 5-(Chloromethyl)-3-(methoxymethyl) Regioisomer: Ether Chain Length and Its Impact on Lipophilicity

The target compound carries an ethoxymethyl (-CH2OCH2CH3) group at C5, whereas the regioisomeric analog 5-(chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole (CAS 120003-15-8) carries a methoxymethyl (-CH2OCH3) group at C3 and the chloromethyl group at C5 . The ethyl vs. methyl ether difference contributes an additional methylene unit, which is expected to increase calculated logP by approximately 0.3–0.5 log units, a meaningful shift for optimizing lipophilic ligand efficiency (LLE) in hit-to-lead programs [1]. This represents a quantitative structural parameter that procurement specialists and medicinal chemists must track when sourcing building blocks for structure-activity relationship (SAR) exploration.

Lipophilicity Regioisomer Structure-property relationships

Optimal Research and Procurement Application Scenarios for 3-(Chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole


Fragment-Based Drug Discovery (FBDD) Library Design: A Dual-Handle Fragment for Hit Identification

With a molecular weight of 176.60 Da (within the Rule of Three threshold of MW ≤ 300), this compound is well-suited as a fragment in FBDD screening libraries [1]. Its bifunctional architecture—an electrophilic chloromethyl group for covalent or displacement-based library elaboration and an ethoxymethyl ether for solubility modulation—enables fragment growing and linking strategies without requiring additional protecting group manipulations. The validated 1,2,4-oxadiazole core also serves as a bioisostere for esters and amides, increasing the probability that fragment hits can be advanced into lead-like chemical space [2].

Diversity-Oriented Synthesis (DOS) and Parallel Library Production: Orthogonal Elaboration Pathways

The orthogonal reactivity of the C3-chloromethyl group (nucleophilic substitution with amines, thiols, alcohols) and the C5-ethoxymethyl group (ether cleavage or alkylation chemistry) makes this compound a strategic starting material for DOS campaigns [1]. Researchers can perform sequential functionalization: first displacing the chloride with a diverse set of nucleophiles, then modifying the ether side chain to further expand chemical diversity. This two-step diversification protocol from a single building block generates library complexity more efficiently than using mono-functional 1,2,4-oxadiazole analogs.

Medicinal Chemistry SAR Exploration: Fine-Tuning Lipophilicity and Metabolic Stability via the Ethoxymethyl Handle

In lead optimization programs where the 1,2,4-oxadiazole ring has been established as a core pharmacophore, this building block allows systematic exploration of the C5 position's contribution to lipophilicity and metabolic stability [1]. The ethoxymethyl group provides a calculated logP increment of approximately 0.3–0.5 units relative to a methoxymethyl analog, enabling medicinal chemists to dial in lipophilicity for optimal LLE and membrane permeability. Furthermore, the ether moiety serves as a metabolic soft spot for O-dealkylation, which can be exploited for prodrug design or for controlling clearance via predictable Phase I metabolism [2].

Agrochemical Intermediate Synthesis: Reactive Electrophilic Warhead for Fungicidal Oxadiazole Derivatives

Patents and published literature have established 1,2,4-oxadiazole derivatives as active ingredients in fungicidal and pesticidal compositions [1]. The chloromethyl group of this building block serves as a reactive electrophilic warhead that can be elaborated with amine or thiol nucleophiles to generate diverse analogs for agrochemical screening. The ethoxymethyl substituent provides polarity modulation, which can influence leaf penetration, soil mobility, and environmental persistence of the final agrochemical product [2].

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